3-Formyl-6-methylchromone

Catalog No.
S710086
CAS No.
42059-81-4
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formyl-6-methylchromone

CAS Number

42059-81-4

Product Name

3-Formyl-6-methylchromone

IUPAC Name

6-methyl-4-oxochromene-3-carbaldehyde

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3

InChI Key

GBWMIOYSMWCYIZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=O

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=O

Synthesis and Characterization:

3-Formyl-6-methylchromone is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving the condensation of resorcinol with a suitable aldehyde precursor, followed by further functionalization steps. For example, one study describes its synthesis using 3-formyl-5-methoxybenzaldehyde as a starting material [].

Biological Activities:

Research suggests that 3-Formyl-6-methylchromone possesses various biological activities, making it a subject of interest in medicinal chemistry. Studies have reported:

  • Antioxidant activity: Several studies have investigated the antioxidant properties of 3-Formyl-6-methylchromone, demonstrating its ability to scavenge free radicals and protect cells from oxidative stress [, ].
  • Antimicrobial activity: Research suggests that 3-Formyl-6-methylchromone exhibits antimicrobial activity against various bacterial and fungal strains [, ].
  • Enzyme inhibitory activity: Studies have reported that 3-Formyl-6-methylchromone can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's disease [, ].

3-Formyl-6-methylchromone is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocyclic compounds. This specific compound has the molecular formula C₁₁H₈O₂ and a CAS number of 42059-81-4. It is characterized by a chromone backbone with a formyl group at the 3-position and a methyl group at the 6-position. The compound typically appears as a white to yellow crystalline powder, with a melting point ranging from 170.0 to 174.0 °C . Its structure can be represented as follows:

text
O || C--C / \ C C | | C C \ / C--C | CHO

, particularly in the formation of Schiff bases and other derivatives. One notable reaction involves its interaction with primary amines and secondary phosphine oxides, leading to the synthesis of new compounds through a three-component reaction mechanism. This reaction has been thoroughly studied, revealing insights into its synthetic pathways and potential applications . The compound can also react with aliphatic amines, showcasing its versatility in organic synthesis .

Research indicates that 3-formyl-6-methylchromone exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown promise as potential therapeutic agents due to their ability to inhibit various biological targets. For instance, some studies suggest that certain derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further pharmacological development .

The synthesis of 3-formyl-6-methylchromone can be achieved through several methods, including:

  • Condensation Reactions: The compound can be synthesized via condensation reactions involving appropriate starting materials such as phenolic compounds and aldehydes.
  • Three-Component Reactions: As demonstrated in recent studies, combining 3-formyl-6-methylchromone with primary amines and secondary phosphine oxides yields new compounds efficiently .
  • Cyclization Techniques: Cyclization of suitable precursors can lead to the formation of the chromone structure, followed by functionalization at the desired positions.

3-Formyl-6-methylchromone finds applications in various fields, including:

  • Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly for anticancer and antimicrobial therapies.
  • Organic Synthesis: The compound serves as an important intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its unique chemical properties, it may have applications in developing novel materials.

Interaction studies involving 3-formyl-6-methylchromone focus on its reactivity with biological macromolecules and other small molecules. These studies aim to elucidate its mechanism of action, particularly how it interacts with enzymes or receptors relevant to disease processes. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with 3-formyl-6-methylchromone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-HydroxyflavoneHydroxyl group at the 3-positionExhibits strong antioxidant properties
7-MethylchromoneMethyl group at the 7-positionKnown for its anti-inflammatory effects
4-MethylcoumarinMethyl group at the 4-positionUsed in fragrance applications
ChromoneBasic chromone structure without substituentsServes as a precursor for various derivatives

Uniqueness of 3-Formyl-6-Methylchromone: Unlike many similar compounds, 3-formyl-6-methylchromone's unique formyl group provides distinct reactivity patterns that enable it to participate in specific synthetic pathways and biological interactions not observed in other chromones or coumarins.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Methyl-4-oxo-4H-chromene-3-carbaldehyde

Dates

Modify: 2023-08-15

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